molecular formula C13H20ClNO2S B12693119 Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane)-5'-carboxylic acid, hydrochloride CAS No. 159553-32-9

Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane)-5'-carboxylic acid, hydrochloride

Cat. No.: B12693119
CAS No.: 159553-32-9
M. Wt: 289.82 g/mol
InChI Key: UCTRUENATJUSRM-UHFFFAOYSA-N
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Description

Spiro(thiazolidine-2,2’-tricyclo(3311(sup 3,7))decane)-5’-carboxylic acid, hydrochloride is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane)-5’-carboxylic acid, hydrochloride typically involves multiple steps. The initial step often includes the formation of the spiro structure through a cyclization reaction. This is followed by the introduction of the thiazolidine ring and the carboxylic acid group. The final step involves the addition of hydrochloride to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane)-5’-carboxylic acid, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane)-5’-carboxylic acid, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound has been studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, Spiro(thiazolidine-2,2’-tricyclo(3311(sup 3,7))decane)-5’-carboxylic acid, hydrochloride has shown promise as a therapeutic agent

Industry

In industry, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane)-5’-carboxylic acid, hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one
  • Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane)-5’-bromo-, hydrochloride

Uniqueness

What sets Spiro(thiazolidine-2,2’-tricyclo(3311(sup 3,7))decane)-5’-carboxylic acid, hydrochloride apart from similar compounds is its specific functional groups and the presence of the hydrochloride salt

Properties

CAS No.

159553-32-9

Molecular Formula

C13H20ClNO2S

Molecular Weight

289.82 g/mol

IUPAC Name

spiro[1,3-thiazolidine-2,4'-adamantane]-1'-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H19NO2S.ClH/c15-11(16)12-5-8-3-9(6-12)13(10(4-8)7-12)14-1-2-17-13;/h8-10,14H,1-7H2,(H,15,16);1H

InChI Key

UCTRUENATJUSRM-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(N1)C3CC4CC2CC(C4)(C3)C(=O)O.Cl

Origin of Product

United States

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